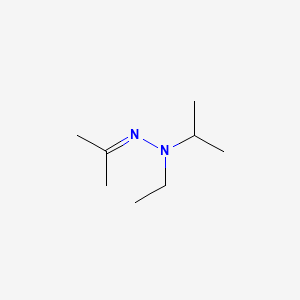
2-Propanone, ethyl(1-methylethyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanone, ethyl(1-methylethyl)hydrazone is an organic compound with the molecular formula C8H18N2 It is a hydrazone derivative formed by the reaction of 2-propanone (acetone) with ethyl(1-methylethyl)hydrazine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, ethyl(1-methylethyl)hydrazone typically involves the reaction of 2-propanone with ethyl(1-methylethyl)hydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified. The reaction can be carried out in a solvent such as ethanol or methanol, and the reaction temperature is usually maintained at room temperature or slightly elevated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation or crystallization may be employed to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-Propanone, ethyl(1-methylethyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazone group can undergo substitution reactions with various electrophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, nitriles, and various substituted hydrazones. The specific products depend on the reaction conditions and the reagents used .
科学的研究の応用
2-Propanone, ethyl(1-methylethyl)hydrazone has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of 2-Propanone, ethyl(1-methylethyl)hydrazone involves its interaction with various molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence its reactivity and biological activity. The compound can also undergo nucleophilic addition reactions with electrophiles, leading to the formation of new chemical bonds and products .
類似化合物との比較
Similar Compounds
2-Propanone, (1-methylethyl)hydrazone: A similar compound with a slightly different structure, where the ethyl group is replaced by a methyl group.
2-Propanone, (1-methylethylidene)hydrazone: Another similar compound with a different arrangement of the hydrazone group.
Uniqueness
2-Propanone, ethyl(1-methylethyl)hydrazone is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
75268-05-2 |
|---|---|
分子式 |
C8H18N2 |
分子量 |
142.24 g/mol |
IUPAC名 |
N-ethyl-N-(propan-2-ylideneamino)propan-2-amine |
InChI |
InChI=1S/C8H18N2/c1-6-10(8(4)5)9-7(2)3/h8H,6H2,1-5H3 |
InChIキー |
FQBTUCJQGSWWGU-UHFFFAOYSA-N |
正規SMILES |
CCN(C(C)C)N=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















